molecular formula C11H15BFNO3 B1395822 (5-Fluoro-2-(morpholinomethyl)phenyl)boronic acid CAS No. 1292755-44-2

(5-Fluoro-2-(morpholinomethyl)phenyl)boronic acid

Cat. No.: B1395822
CAS No.: 1292755-44-2
M. Wt: 239.05 g/mol
InChI Key: QKWPZMOTDLWIGN-UHFFFAOYSA-N
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Description

(5-Fluoro-2-(morpholinomethyl)phenyl)boronic acid (CAS: 1451391-80-2, Molecular Formula: C11H16BClFNO3) is a specialized arylboronic acid derivative of significant interest in biomedical and materials research. Its structure integrates a morpholine group and a fluorine substituent, which collectively enhance its properties for advanced applications. The primary research value of this compound lies in the development of glucose-responsive drug delivery systems for diabetes therapy. As a phenylboronic acid (PBA) derivative, it can reversibly bind to cis-diols like glucose. This binding event can trigger the swelling of hydrogels or the disruption of nanocarriers, facilitating the self-regulated release of insulin in response to changing blood sugar levels . The morpholine moiety can act as an internal Lewis base, coordinating with the electron-deficient boron center. This interaction, combined with the electron-withdrawing effect of the fluorine atom, significantly lowers the pKa of the boronic acid group . A lower pKa is critical for applications as it enables efficient glucose binding at physiological pH (7.4), a key challenge for earlier PBA systems . Beyond diabetes research, fluorinated boronic acids are extensively investigated for their antimicrobial properties. The combination of the boronic acid moiety and the fluorine atom is a recognized strategy in medicinal chemistry to create potent bioactive agents . This structural motif is found in approved antifungal drugs like Tavaborole, which acts by inhibiting microbial leucyl-tRNA synthetase . Researchers are exploring similar mechanisms in novel compound classes, including formyl-substituted and other ortho-functionalized phenylboronic acids, for their activity against pathogens such as Candida albicans, Escherichia coli, and Bacillus cereus . This compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[5-fluoro-2-(morpholin-4-ylmethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BFNO3/c13-10-2-1-9(11(7-10)12(15)16)8-14-3-5-17-6-4-14/h1-2,7,15-16H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWPZMOTDLWIGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)F)CN2CCOCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-2-(morpholinomethyl)phenyl)boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective and readily available reagents .

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-2-(morpholinomethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling :
One of the primary applications of (5-Fluoro-2-(morpholinomethyl)phenyl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids in the presence of palladium catalysts. The ability to generate biaryl compounds makes this reaction crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Medicinal Chemistry

Drug Development :
The incorporation of fluorine and morpholine groups is a strategic approach in drug design, enhancing the potency and metabolic stability of pharmaceutical compounds. This compound can serve as a building block for synthesizing novel drug candidates with improved bioavailability and solubility .

Boron Neutron Capture Therapy (BNCT) :
Research has explored the potential of boronic acids, including this compound, in BNCT, a targeted cancer treatment that utilizes boron-containing compounds to selectively destroy cancer cells when exposed to neutron radiation. Although this compound may not be ideal for direct use in BNCT, its derivatives are actively investigated for this purpose.

Biological Applications

While specific biological activities of this compound remain underexplored, boronic acids generally exhibit properties that can inhibit proteasome activity and interact with various enzymes. This interaction is relevant for developing therapeutic agents targeting cancer and other diseases .

Materials Science

The compound's unique structure allows it to be utilized in creating advanced materials and polymers, particularly those requiring dynamic systems with coordination bonds. Its role in self-repairing polymers is an emerging area of interest within materials chemistry .

Summary Table of Applications

Application AreaDescription
Organic SynthesisKey reagent in Suzuki-Miyaura coupling for forming carbon-carbon bonds
Medicinal ChemistryPotential building block for drug candidates; investigated for BNCT applications
Biological ApplicationsPossible inhibitor of proteasome activity; interactions with enzymes
Materials ScienceUtilized in advanced materials and self-repairing polymers

Mechanism of Action

The mechanism of action of (5-Fluoro-2-(morpholinomethyl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in enzyme inhibition, where the compound binds to the active site of enzymes, blocking their activity . Additionally, the fluorine atom and morpholinomethyl group contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural Analogues

The following table compares (5-Fluoro-2-(morpholinomethyl)phenyl)boronic acid with structurally similar fluorinated phenyl boronic acids:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Features/Applications Reference
(5-Fluoro-2-(morpholine-4-carbonyl)phenyl)boronic acid Morpholine-carbonyl at 2-position C₁₁H₁₃BFNO₄ 253.04 Potential enzyme inhibitor candidate
(5-Trifluoromethyl-2-formylphenyl)boronic acid Trifluoromethyl, formyl groups C₈H₆BF₃O₃ 218.94 Intermediate for antimicrobial agents
(5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid Methoxymethoxy at 2-position C₈H₁₀BFO₄ 199.98 High solubility in polar solvents
(4-Fluoro-3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid Oxadiazole at 3-position C₉H₈BFN₂O₃ 221.99 Bioactive heterocyclic derivative

Key Observations :

  • Fluorine substitution at the 5-position is a common feature in bioactive boronic acids, as it improves metabolic stability and modulates electronic properties .
Antiproliferative Effects

Several boronic acids exhibit potent antiproliferative activity, though solubility often limits their utility:

Compound Name IC₅₀ (µM) Solubility in RPMI Medium Notes Reference
6-Hydroxynaphthalen-2-yl boronic acid 0.1969 High High potency, no precipitation
Phenanthren-9-yl boronic acid 0.2251 Moderate Precipitates at higher concentrations
Pyren-1-yl boronic acid N/A Low Precipitates, unreliable assays
Boronic acid-containing cis-stilbenes (e.g., 13c) 0.48–2.1 Variable Tubulin polymerization inhibitors

Key Observations :

  • The target compound’s morpholinomethyl group may improve solubility compared to polyaromatic derivatives (e.g., pyren-1-yl boronic acid), which precipitate in biological media .
  • Fluorinated analogs like 5-trifluoromethyl-2-formylphenyl boronic acid are prioritized for antimicrobial applications, whereas cis-stilbene-boronic acid hybrids are optimized for tubulin inhibition .

Solubility and Reactivity

  • Solubility Challenges : Compounds such as [4-(4-propan-2-yloxyphenyl)phenyl] boronic acid (2) and pyren-1-yl boronic acid (3) precipitate in RPMI medium, rendering them unsuitable for in vitro assays despite moderate predicted lipid solubility .
  • Reactivity: Boronic esters (e.g., pinacol esters) exhibit tunable oxidation rates depending on diol substituents. For example, pinacol-derived esters oxidize faster (50% conversion in 10 minutes) compared to neopentyl glycol analogs (27 minutes) . The morpholinomethyl group may similarly modulate hydrolysis and oxidation kinetics.

Biological Activity

(5-Fluoro-2-(morpholinomethyl)phenyl)boronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications. The presence of the fluorine atom and the morpholinomethyl substituent enhances its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways.

  • Inhibition of Enzymes : Boronic acids are known to inhibit proteasomes and certain types of kinases, which play crucial roles in cancer cell proliferation and survival.
  • Antimicrobial Activity : The compound has shown potential against various bacterial strains and fungi, likely through mechanisms that disrupt cellular processes.

Biological Activity Overview

Activity Type Target Organisms/Cells IC50 Values Mechanism
AnticancerL1210 mouse leukemia cellsNanomolar rangeInhibition of nucleotide synthesis via prodrug activation
AntimicrobialCandida albicansModerateInhibition of leucyl-tRNA synthetase
Escherichia coliLower MIC than AN2690Disruption of protein synthesis
Bacillus cereusLower MIC than AN2690Disruption of cellular integrity

Case Studies

  • Anticancer Studies : In a study evaluating novel phosphoramidate analogues, this compound exhibited potent inhibition against L1210 mouse leukemia cells with IC50 values in the nanomolar range. This suggests a promising role in cancer therapy, particularly through mechanisms involving nucleotide release and metabolism .
  • Antimicrobial Efficacy : Research has demonstrated that this compound exhibits moderate antimicrobial activity against Candida albicans and higher efficacy against Aspergillus niger. The mechanism involves binding to the active site of leucyl-tRNA synthetase, similar to other boron-containing compounds like Tavaborole .

Recent Research Findings

Recent studies have focused on the synthesis and characterization of derivatives of phenylboronic acids, including this compound. These derivatives have been evaluated for their biological properties:

  • Synthesis and Characterization : The compound has been synthesized using standard organic reactions involving boronic acids. Characterization techniques such as NMR and mass spectrometry confirm the structure .
  • Biological Evaluations : Various biological assays have been conducted to evaluate the compound's efficacy against different cancer cell lines and microbial strains, reinforcing its potential as a therapeutic agent .

Q & A

Basic Questions

Q. What are the recommended synthetic routes and purification methods for (5-Fluoro-2-(morpholinomethyl)phenyl)boronic acid in laboratory-scale synthesis?

  • Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling, where the boronic acid moiety is introduced via palladium-catalyzed cross-coupling. Precursor compounds like halogenated aryl derivatives (e.g., bromo- or iodo-substituted morpholinomethylphenyl intermediates) are coupled with bis(pinacolato)diboron under inert conditions . Purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Purity validation (>95%) is confirmed by HPLC or 1^1H NMR, aligning with standards in boronic acid catalogs .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer : Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent moisture absorption and oxidative degradation . Pre-cool solvents (e.g., dry THF or DMF) before use in reactions. Stability assessments via 11^{11}B NMR can detect hydrolysis to boroxines, a common degradation pathway for boronic acids .

Advanced Research Questions

Q. How does the morpholinomethyl substituent influence the reactivity of this boronic acid in cross-coupling reactions compared to other arylboronic acids?

  • Methodological Answer : The morpholinomethyl group enhances steric bulk and electron density at the boron center, potentially slowing transmetalation steps in Suzuki-Miyaura couplings. Comparative kinetic studies using 19^{19}F NMR or reaction calorimetry can quantify rate differences. For example, boronic esters with bulky diols (e.g., pinacol) show slower hydrolysis but faster oxidation, suggesting substituent-dependent equilibrium dynamics .

Q. What experimental strategies can assess the oxidative stability of this compound under reactive oxygen species (ROS)-rich conditions?

  • Methodological Answer : Expose the compound to hydrogen peroxide (1.2 equiv.) in D2_2O and monitor oxidation to phenol derivatives via 1^1H NMR (e.g., loss of boronic acid signals at δ 7–9 ppm). Compare rates with control boronic acids (e.g., phenylboronic acid) to isolate substituent effects. Affinity assays (e.g., alizarin red S binding) can rank diol-boronic acid interactions, which correlate with oxidation propensity .

Q. How can computational modeling predict the biological activity of this compound, particularly in targeting cancer cells?

  • Methodological Answer : Use QSAR models incorporating clogP, polar surface area, and hydrogen-bonding capacity to predict membrane permeability and target engagement. Experimental validation involves testing against leukemia cell lines (e.g., MEC1 cells) with IC50_{50} measurements. Correlation studies between oxidation rates (Table 2 in ) and cytotoxicity can reveal ROS-mediated mechanisms.

Q. What role could this compound play in designing glucose-responsive drug delivery systems?

  • Methodological Answer : The boronic acid moiety binds diols (e.g., glucose), enabling pH- or glucose-sensitive hydrogels. Synthesize copolymers with PEG or acrylamide and test swelling ratios in glucose solutions (0–20 mM) via rheometry. Fluorescence quenching assays using alizarin red S can quantify binding constants .

Data Contradiction Resolution

Q. How should researchers address conflicting solubility data reported for structurally similar boronic acids?

  • Methodological Answer : Discrepancies arise from solvent purity, temperature, and measurement techniques. Standardize solubility tests (e.g., shake-flask method in PBS at 25°C) and validate via 11^{11}B NMR to detect aggregation. For example, morpholinomethyl-substituted analogs may exhibit lower aqueous solubility than fluoro-substituted derivatives due to increased hydrophobicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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